

HPLC-UV method for Suspenoidside B analysis

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Compound of Interest

Compound Name: *Suspenoidside B*

Cat. No.: *B12432850*

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An HPLC-UV method for the quantitative analysis of **Suspenoidside B**, a naturally occurring phenylpropanoid glycoside, has been developed and is presented in this application note. While a specific validated method for **Suspenoidside B** is not widely documented in scientific literature, this protocol provides a comprehensive framework for its determination in various sample matrices, based on established analytical principles for related compounds.

Suspenoidside B (CAS No: 2161432-08-0; Molecular Formula: C₂₅H₃₀O₁₂) is a compound of interest in phytochemical and pharmacological research.^{[1][2][3]} Its structural features, characteristic of phenylpropanoid glycosides, allow for sensitive detection using UV spectrophotometry, making HPLC-UV a suitable technique for its quantification. This document outlines the necessary instrumentation, reagents, and a detailed protocol for sample preparation, chromatographic separation, and method validation.

Experimental Protocols

Instrumentation and Materials

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

- Analytical balance (0.01 mg readability).
- Ultrasonic bath.
- pH meter.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 μm , PTFE or nylon).
- Chemicals and Reagents:
 - **Suspenoidside B** reference standard (>98% purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (deionized or Milli-Q).
 - Acetic acid (glacial, analytical grade).
 - Phosphoric acid (analytical grade).
- Chromatographic Column:
 - A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended as a starting point.

Preparation of Solutions

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) acetic acid in water.
 - Mobile Phase B: Acetonitrile.
 - All mobile phases should be degassed before use, for example, by sonication for 15 minutes.

- Standard Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of **Suspenoidside B** reference standard and transfer it to a 10 mL volumetric flask.
 - Dissolve in methanol and make up to the mark. This stock solution should be stored at 4°C.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
- Sample Preparation (e.g., from a plant extract):
 - Accurately weigh 1.0 g of the powdered sample matrix.
 - Transfer to a flask and add 50 mL of 70% methanol.
 - Perform ultrasonic-assisted extraction for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following conditions are a robust starting point for method development. Optimization may be required based on the specific sample matrix and instrumentation.

Parameter	Recommended Condition
Column	Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Acetic Acid in Water B: Acetonitrile
Gradient Program	0-10 min: 15-25% B 10-25 min: 25-40% B 25-30 min: 40-15% B 30-35 min: 15% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	280 nm or 330 nm (based on UV scan of standard)
Injection Volume	10 µL

Method Validation

The developed method should be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).	The peak for Suspenoidside B should be pure and well-resolved from other peaks (Resolution > 2).
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed from at least five concentrations.	Correlation coefficient (r^2) \geq 0.999.
Range	The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.	To be established based on the linearity study.
Accuracy (% Recovery)	The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%).	Mean recovery should be within 98.0% to 102.0%.
Precision (RSD%)	The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).	Relative Standard Deviation (RSD) should be \leq 2%.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily	To be determined experimentally.

	quantitated as an exact value. Estimated based on a signal-to-noise ratio of 3:1.	
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Estimated based on a signal-to-noise ratio of 10:1.	To be determined experimentally.
Robustness	A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).	RSD of results should remain \leq 2% under varied conditions.

Data Presentation

The quantitative results from the method validation should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (mAU*s)
1	[Data]
5	[Data]
10	[Data]
25	[Data]
50	[Data]
100	[Data]

| r^2 | [Value] |

Table 2: Accuracy (Spike-Recovery) Data

Spiked Level	Amount Added (µg)	Amount Found (µg)	Recovery (%)	Mean Recovery (%)	RSD (%)
80%	[Data]	[Data]	[Data]		
100%	[Data]	[Data]	[Data]	[Value]	[Value]

| 120% | [Data] | [Data] | [Data] | | |

Table 3: Precision Data

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6 over 3 days)
Low QC	[Value]	[Value]
Mid QC	[Value]	[Value]

| High QC | [Value] | [Value] |

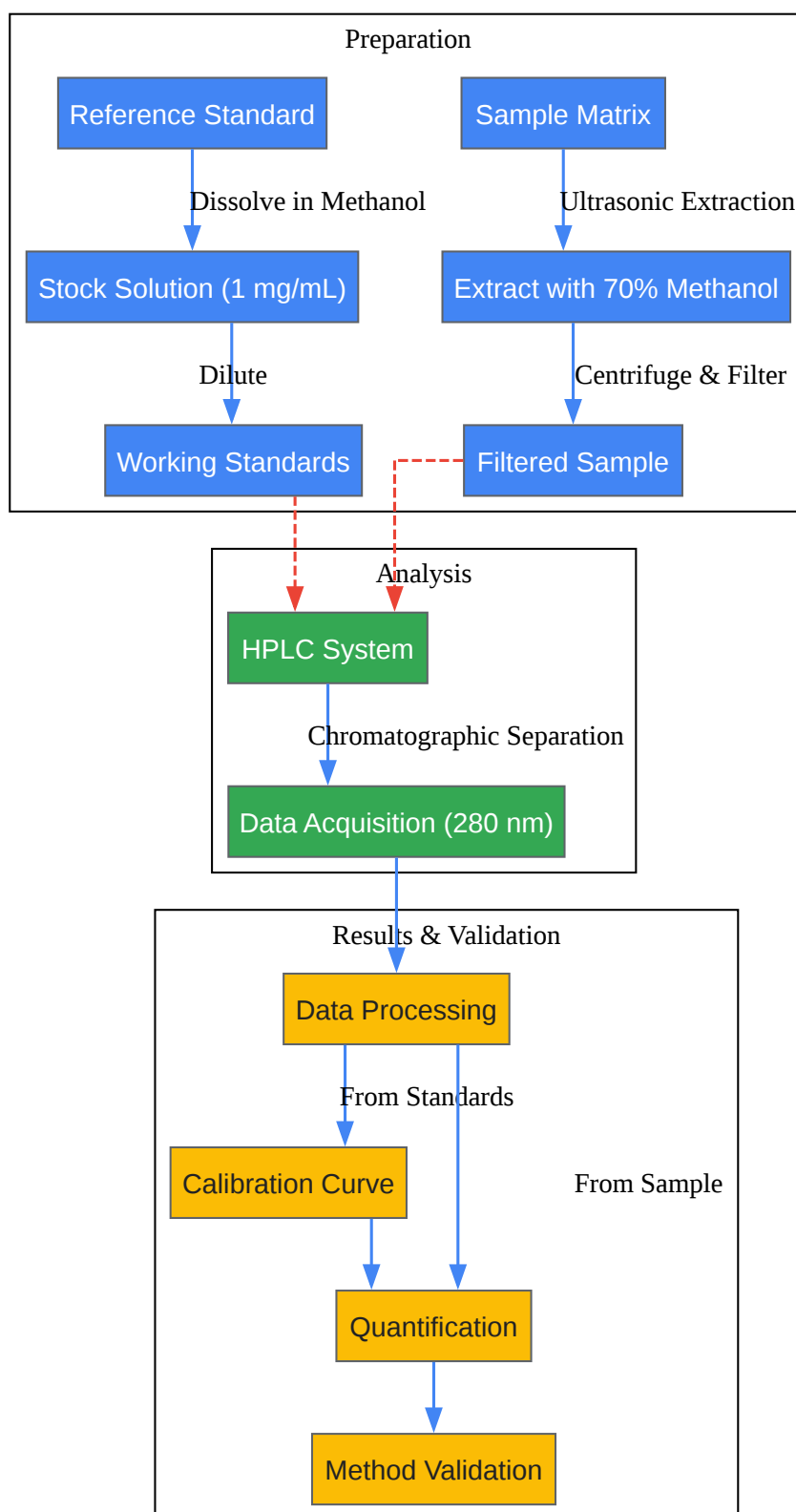
Table 4: LOD and LOQ

Parameter	Result (µg/mL)
LOD	[Value]

| LOQ | [Value] |

Visualizations

The overall workflow for the analysis of **Suspensoidside B** is depicted in the following diagram.



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Caption: Workflow for **Suspensoidside B** Analysis by HPLC-UV.

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